8-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C17H14N2O2 and a molecular weight of 278.31 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . It is characterized by its quinoline structure, which is a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation. The reaction conditions often require the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
8-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as antimicrobial and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential antimicrobial and anticancer effects. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar aromatic properties.
2-Phenylquinoline: Similar in structure but with a phenyl group instead of a pyridinyl group.
8-Methylquinoline: Similar but with a methyl group instead of an ethyl group.
Uniqueness
8-Ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both pyridinyl and carboxylic acid groups enhances its ability to interact with various biological targets, making it a valuable compound in research.
Properties
IUPAC Name |
8-ethyl-2-pyridin-3-ylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-2-11-5-3-7-13-14(17(20)21)9-15(19-16(11)13)12-6-4-8-18-10-12/h3-10H,2H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOGUXISJHCJGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.